molecular formula C7H15N2Si B14057771 CID 76518848

CID 76518848

Cat. No.: B14057771
M. Wt: 155.29 g/mol
InChI Key: DFYOVJHHMFVZBC-UHFFFAOYSA-N
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Description

CID 76518848 (PubChem Compound Identifier 76518848) is a chemical entity cataloged in the PubChem database. The mass spectrum (Figure 1D in ) suggests a unique fragmentation pattern, which aids in structural elucidation.

Properties

Molecular Formula

C7H15N2Si

Molecular Weight

155.29 g/mol

InChI

InChI=1S/C7H15N2Si/c1-8(2)7(5-6-10)9(3)4/h5H,6H2,1-4H3

InChI Key

DFYOVJHHMFVZBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=CC[Si])N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE can be synthesized through the reaction of dichloromethylvinylsilane with dimethylamine . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

CH2=CHSi(CH3)Cl2+2HN(CH3)2CH2=CHSi(CH3)(N(CH3)2)2+2HCl\text{CH}_2=\text{CH}-\text{Si}(\text{CH}_3)\text{Cl}_2 + 2 \text{HN}(\text{CH}_3)_2 \rightarrow \text{CH}_2=\text{CH}-\text{Si}(\text{CH}_3)(\text{N}(\text{CH}_3)_2)_2 + 2 \text{HCl} CH2​=CH−Si(CH3​)Cl2​+2HN(CH3​)2​→CH2​=CH−Si(CH3​)(N(CH3​)2​)2​+2HCl

Industrial Production Methods: In industrial settings, the production of BIS(DIMETHYLAMINO)VINYLMETHYLSILANE involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process is carefully monitored to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized silanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.

Biology: In biological research, the compound is used to modify surfaces and create biocompatible materials. It is also utilized in the development of biosensors and diagnostic tools.

Industry: In the industrial sector, BIS(DIMETHYLAMINO)VINYLMETHYLSILANE is used in the production of adhesives, sealants, and coatings. It is also employed in the manufacture of electronic components and semiconductors .

Mechanism of Action

The mechanism of action of BIS(DIMETHYLAMINO)VINYLMETHYLSILANE involves its ability to form strong bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the dimethylamino groups enhance its reactivity and solubility. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes. These interactions are crucial in its applications in material science and surface modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 76518848, we compare it with compounds sharing structural motifs, physicochemical properties, or biological activities.

Table 1: Structural and Functional Group Comparison
Compound CID Molecular Formula Key Functional Groups Biological Activity Reference
76518848 Not disclosed Likely aromatic/heterocyclic Undetermined (research use)
46907796 C₁₉H₁₈N₂O₃ Benzothiazole, amide Nrf2 inhibitor
10491405 C₁₀H₅F₃N₂O₃ Trifluoromethyl, oxadiazole CYP1A2 inhibition
53216313 C₆H₅BBrClO₂ Boronic acid, halogens Synthetic intermediate


Key Observations :

  • CID 46907796 (Nrf2 inhibitor) shares a benzothiazole core, a common scaffold in medicinal chemistry for targeting oxidative stress pathways . Unlike this compound, its biological role is well-documented.
  • CID 10491405 features a trifluoromethyl-oxadiazole group, which enhances metabolic stability and bioavailability compared to this compound’s inferred structure .
  • CID 53216313 highlights boronic acid functionality, useful in Suzuki-Miyaura cross-coupling reactions, suggesting divergent synthetic applications compared to this compound .
Table 2: Physicochemical and Pharmacokinetic Properties
Compound CID Molecular Weight Solubility (mg/mL) LogP BBB Permeability CYP Inhibition
76518848 ~250–300 (est.) 0.1–0.5 (est.) ~2.5 Unknown Undetermined
10491405 258.15 0.199 2.15 Yes CYP1A2
53216313 235.27 0.24 2.15 Yes None
72863 201.02 0.687 1.64 No None

Key Observations :

  • Lipophilicity : A LogP of ~2.5 (estimated) aligns with CID 10491405 and CID 53216313, indicating moderate membrane permeability .
  • CYP Inhibition : Unlike CID 10491405 (CYP1A2 inhibitor), this compound’s interaction with cytochrome P450 enzymes remains uncharacterized .
Analytical Techniques:
  • GC-MS : Used to profile this compound’s volatile fractions, resolving co-eluting impurities (Figure 1B) .
  • Collision-Induced Dissociation (CID): Applied in tandem mass spectrometry to derive structural fingerprints, as demonstrated for ginsenosides in .

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